(R)-phenyl(piperidin-4-yl)methanol
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Overview
Description
®-phenyl(piperidin-4-yl)methanol is a chiral compound that belongs to the class of piperidine derivatives It is characterized by a phenyl group attached to a piperidine ring, which is further substituted with a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-phenyl(piperidin-4-yl)methanol typically involves the reduction of the corresponding ketone precursor. One common method is the reduction of ®-phenyl(piperidin-4-yl)ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high enantioselectivity and yield.
Industrial Production Methods
For large-scale industrial production, the synthesis of ®-phenyl(piperidin-4-yl)methanol can be optimized using catalytic hydrogenation. This method involves the use of a chiral catalyst, such as a rhodium or ruthenium complex, to achieve enantioselective hydrogenation of the corresponding ketone . The process is conducted under high pressure and temperature to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-phenyl(piperidin-4-yl)methanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Tosyl chloride (TsCl), thionyl chloride (SOCl2)
Major Products Formed
Oxidation: ®-phenyl(piperidin-4-yl)ketone
Reduction: ®-phenyl(piperidin-4-yl)amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
(S)-phenyl(piperidin-4-yl)methanol: The enantiomer of ®-phenyl(piperidin-4-yl)methanol, which may exhibit different biological activities due to its chiral nature.
Phenyl(piperidin-4-yl)methanone: The ketone analog, which can be used as a precursor in the synthesis of ®-phenyl(piperidin-4-yl)methanol.
Phenyl(piperidin-4-yl)amine: The amine derivative, which can be synthesized through the reduction of ®-phenyl(piperidin-4-yl)methanol.
Uniqueness
®-phenyl(piperidin-4-yl)methanol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to interact with specific molecular targets and its versatility in undergoing various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(R)-phenyl(piperidin-4-yl)methanol |
InChI |
InChI=1S/C12H17NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5,11-14H,6-9H2/t12-/m0/s1 |
InChI Key |
DUZLYYVHAOTWSF-LBPRGKRZSA-N |
Isomeric SMILES |
C1CNCCC1[C@H](C2=CC=CC=C2)O |
Canonical SMILES |
C1CNCCC1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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